N6-Palmitoyl lysine
Overview
Description
“N6-Palmitoyl lysine” is a molecule with the molecular formula C22H44N2O3 . It has an average mass of 384.596 Da and a monoisotopic mass of 384.335205 Da . This molecule contains a total of 71 atoms, including 44 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
“N6-Palmitoyl lysine” has a complex structure with 1 defined stereocentre . It contains a total of 70 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“N6-Palmitoyl lysine” has a density of 1.0±0.1 g/cm3, a boiling point of 569.3±45.0 °C at 760 mmHg, and a flash point of 298.1±28.7 °C . It has a molar refractivity of 112.7±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 396.3±3.0 cm3 .
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
N6-Palmitoyl lysine analogs, like L-N6-(1-iminoethyl)-lysine, have been studied for their potential in inhibiting nitric oxide synthase. This inhibition has significant implications in cellular signaling and immune response. L-N6-(1-iminoethyl)-lysine was found to be more effective than other compounds like NG-monomethyl-L-arginine in both in vitro and in vivo settings (Stenger et al., 1995).
Application in Cosmetics
Palmitoyl peptides, including those with lysine, are used widely in anti-aging cosmetics. Their content in cosmetic formulations was successfully quantified using a developed LC-MS/MS analytical procedure, highlighting their prevalence and importance in the cosmetic industry (Chirita et al., 2009).
Functionalization of Liposomes
N6-Palmitoyl lysine has been used for synthesizing lipophilic amino and carboxyl components for functionalizing liposomes. These liposomes could carry functional residues, making them potentially useful for drug and gene delivery applications (Schott et al., 1988).
Enhancing Skin Permeation and Retention
The use of palmitoyl lysine threonine threonine lysine serine in the form of liquid crystalline nanoparticles has been explored to enhance skin permeation and retention of peptides, indicating its potential in transdermal drug delivery systems (Selvaraj et al., 2021).
Polymeric Vesicles for Drug Delivery
Amphiphilic poly-L-lysine-based polymers, modified with palmitic acid, have been developed to create vesicles for drug and gene delivery. These vesicles show potential in the targeted delivery of therapeutics (Wang et al., 2001).
Anti-Wrinkle Properties
Palmitoyl pentapeptide, including palmitoyl-lysine-threonine-threonine-lysine-serine (pal-KTTKS), has been shown to provide significant improvement in photoaged human skin, reinforcing its use in cosmetic dermatology (Robinson et al., 2005).
properties
IUPAC Name |
(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZTTDNVPAHNP-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309724 | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Palmitoyl lysine | |
CAS RN |
59012-43-0, 59012-44-1 | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-Palmitoyl lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-(1-oxohexadecyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6-PALMITOYL LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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